2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole
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Overview
Description
2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 4-chlorophenylmethyl group and a 2-methylphenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzyl chloride with 2-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to yield the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The chlorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halides or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but lacks the chlorophenyl and methylphenyl substitutions.
2-(2-Methylphenyl)-2H-tetrazole: Similar but without the chlorophenylmethyl group.
4-Chlorophenyl-1H-tetrazole: Lacks the 2-methylphenyl group.
Uniqueness
2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups can enhance its binding affinity to certain targets and influence its reactivity in chemical reactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c1-11-4-2-3-5-14(11)15-17-19-20(18-15)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGZVSWLAZQFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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